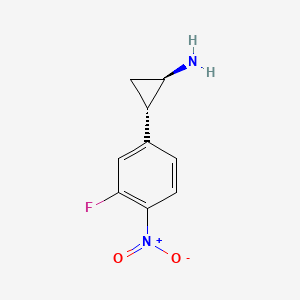
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3-fluoro-4-nitrophenyl group and an amine group. Such compounds are of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-4-nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and nitro groups are added to the benzene ring.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amino group, resulting in a diamine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and alkyl halides (R-X).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diamine derivatives.
Substitution: Hydroxyl and alkyl-substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar compounds include other cyclopropane derivatives with different substituents. For example:
rac-(1R,2S)-2-(3-chloro-4-nitrophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine lies in its specific combination of substituents, which can influence its chemical and biological properties.
属性
分子式 |
C9H9FN2O2 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC 名称 |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
InChI 键 |
POAKROSESPLYOP-POYBYMJQSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
规范 SMILES |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















